(2Z,5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a fluorophenyl group
Preparation Methods
The synthesis of (2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be achieved through several synthetic routes. Common methods include:
Solid-State Method: This involves mixing metal oxides and heating them, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Chemical Reactions Analysis
(2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Bromomethyl Methyl Ether: Used in organic synthesis and as a reagent in various chemical reactions.
Rivastigmine Related Compounds: Used in medicinal chemistry for their therapeutic properties.
The uniqueness of (2E,5Z)-3-CYCLOHEXYL-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H27FN2O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27FN2O2S/c30-23-15-11-22(12-16-23)20-34-26-17-13-21(14-18-26)19-27-28(33)32(25-9-5-2-6-10-25)29(35-27)31-24-7-3-1-4-8-24/h1,3-4,7-8,11-19,25H,2,5-6,9-10,20H2/b27-19-,31-29? |
InChI Key |
IYDLTVQWVIPTNA-OETLLKSNSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
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